Dimethylbis(cyclopentadienyl)hafnium(IV)

Overview

Description

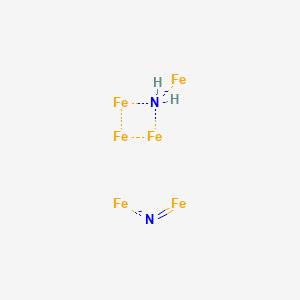

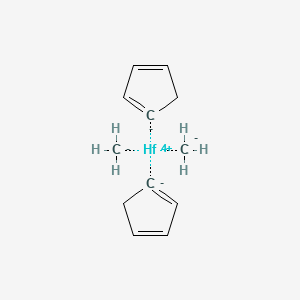

Dimethylbis(cyclopentadienyl)hafnium(IV) is a useful research compound. Its molecular formula is C12H16Hf and its molecular weight is 338.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethylbis(cyclopentadienyl)hafnium(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylbis(cyclopentadienyl)hafnium(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Monocyclopentadienyl Complexes

Dimethylbis(cyclopentadienyl)hafnium(IV) plays a role in the synthesis of monocyclopentadienyl complexes. Lund and Livinghouse (1990) found that bis(dimethyl sulfide) complexes of hafnium(IV) chloride undergo substitution reactions with cyclopentadienes to yield (η5-cyclopentadienyl)trichlorohafnium complexes (Lund & Livinghouse, 1990).

Catalysis in Polymerization

Research by Rocchigiani et al. (2016) indicated that Dimethylbis(cyclopentadienyl)hafnium dimethyl (Cp2HfMe2) is relevant in coordinative chain transfer polymerization (CCTP). This study aimed to understand the differences between poorly performing and highly active CCTP catalysts (Rocchigiani et al., 2016).

Derivatives of Dichlorobis(cyclopentadienyl)hafnium(IV)

Narula and Lukose (1990) explored the reactions of dichlorobis(cyclopentadienyl)hafnium(IV) with various mercaptoacetamides, resulting in different complexes characterized by various spectroscopic methods. These complexes were analyzed for their magnetic susceptibility, indicating that they are diamagnetic (Narula & Lukose, 1990).

Solvated and Hydrated States Study

The study by Hagfeldt, Kessler, and Persson (2004) involved the investigation of the hydrated, hydrolysed, and solvated states of hafnium(IV) ions. This study provided insights into the behavior of these ions in various solvents and conditions (Hagfeldt et al., 2004).

Volatile Hafnium(IV) Compounds

Morozova et al. (2008) synthesized and studied volatile hafnium(IV) compounds, including bis-cyclopentadienyl Hf(IV) derivatives. These compounds were analyzed for their physical properties and potential applications in depositing HfO2 films, highlighting their significance in materials science (Morozova et al., 2008).

Unsymmetrical Ansametallocenes

Herrmann, Morawietz, and Priermeier (1996) studied unsymmetrical ansametallocenes of hafnium and zirconium, revealing new insights into the coordination chemistry of these elements (Herrmann et al., 1996).

N,N-Dimethylthioformamidium Ion Study

The study by Hagfeldt, Kessler, and Persson (2003) focused on the discovery of the N,N-dimethylthioformamidium ion, highlighting its structural characteristics in solid state and solution, and its interactions with hafnium(IV) chloride (Hagfeldt et al., 2003).

Chiral Meso-Like Ansa-Zirconocene Complex Synthesis

Thiele et al. (1995) synthesized a chiral meso-like ansa-zirconocene complex, using it for the catalytic formation of low molecular weight polypropylene. This research demonstrates the utility of such complexes in polymerization processes (Thiele et al., 1995).

Hafnium(IV) Chloride in Acetalization of Carbonyl Compounds

Bonilla-Landa et al. (2019) demonstrated the efficiency of Hafnium(IV) chloride in catalyzing the acetalization of various carbonyl compounds, a process significant in organic synthesis (Bonilla-Landa et al., 2019).

Elastomeric Poly(propylene) Synthesis

Gauthier et al. (1995) investigated the influence of catalyst structure and polymerization conditions on the structure and properties of elastomeric poly(propylene), using hafnium-based catalysts (Gauthier et al., 1995).

Heterocarboxylates of Bis-(Cyclopentadienyl)Hafnium(IV) Dichloride

Lukose, Bhatia, and Narula (1991) studied the reactions of bis-(cyclopentadienyl)hafnium(IV) dichloride with various carboxylic acids, forming complexes that were characterized for their magnetic properties (Lukose et al., 1991).

Synthesis and Structural Studies of Hafnium(IV) Derivatives

Pandey (1987) conducted research on the reactions of dichlorobis(cyclopentadienyl)hafnium(IV) with various heterocyclic thioketones. This research provided valuable insights into the synthesis and properties of hafnium(IV) derivatives (Pandey, 1987).

Alkyl Complexes of Group 4 Metals with Tridentate-Linked Ligand

Amor et al. (1998) synthesized a series of group 4 metal complexes, including hafnium, containing tridentate-linked amido−cyclopentadienyl ligand. Their study encompassed structural and reactivity analyses, including ethylene polymerization catalysis (Amor et al., 1998).

Properties

IUPAC Name |

carbanide;cyclopenta-1,3-diene;hafnium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPSFTFHQOLFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Hf | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)

![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)

![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)